Fluorescein diacetate

描述

Widely-used fluorogenic substrate for esterase activity. Upon cleavage fluorescein is released producing a green fluorescence that can be read using standard FITC filter sets. Common viability stain for plant cells, protoplasts and tissues.

Diacetylfluorescein is used in fluorometric staining in the imaging of mammalian cells. Also used in the synthesis of nanocrystal biolabels with releasable fluorophores used in immunoassays.

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

作用机制

Target of Action

Fluorescein diacetate (FDA), also known as Diacetylfluorescein, primarily targets esterases in living cells . Esterases are enzymes that catalyze the hydrolysis of ester bonds . They play a crucial role in various biological processes, including the metabolism of lipids and proteins .

Mode of Action

FDA is a non-fluorescent molecule that can permeate cell membranes . Once inside the cell, it interacts with esterases, which cleave the acetate groups from the FDA molecule . This enzymatic action converts FDA into fluorescein, a highly fluorescent compound . The fluorescence can be quantified using a spectrofluorometer or a spectrophotometer .

Biochemical Pathways

The primary biochemical pathway involved in the action of FDA is the hydrolysis of ester bonds . This process is catalyzed by esterases present in the cell . The hydrolysis of FDA results in the production of fluorescein, which emits a bright yellow-green glow when excited . This fluorescence is a direct measure of the enzymatic activity within the cell .

Pharmacokinetics

The pharmacokinetics of FDA primarily involve its absorption and metabolism within the cell . FDA, being a cell-permeable compound, can easily cross cell membranes . Once inside the cell, it is metabolized by esterases to produce fluorescein . The rate of this metabolic process can impact the bioavailability of fluorescein and, consequently, the intensity of fluorescence observed .

Result of Action

The action of FDA results in the production of fluorescein, which emits a bright yellow-green fluorescence . This fluorescence is a sign of cell viability, as only living cells with active esterases can convert FDA into fluorescein . Therefore, the intensity of fluorescence serves as a direct measure of cell viability and enzymatic activity .

Action Environment

The action of FDA can be influenced by various environmental factors. For instance, the enzymatic activity of esterases, and hence the conversion of FDA to fluorescein, can be affected by factors such as pH, temperature, and the presence of other enzymes . Moreover, FDA staining must be kept in the dark at 4°C or it will spoil . Therefore, these factors must be carefully controlled to ensure accurate measurement of cell viability and enzymatic activity .

生化分析

Biochemical Properties

Diacetylfluorescein is involved in a variety of biochemical reactions. It serves as a substrate for various enzymes, including esterases . The interaction between Diacetylfluorescein and these enzymes leads to the production of fluorescent compounds, which can be used to measure enzymatic activity and cellular viability .

Cellular Effects

Diacetylfluorescein has been shown to influence cell function in several ways. It is a cell-permeant esterase substrate that can serve as a viability probe, measuring both enzymatic activity and cell-membrane integrity . This makes Diacetylfluorescein a valuable tool in assessing the health and viability of cells in various experimental settings.

Molecular Mechanism

The molecular mechanism of Diacetylfluorescein involves its conversion into a fluorescent compound through enzymatic activity. Specifically, esterases in the cell hydrolyze Diacetylfluorescein, leading to the production of fluorescent compounds . This fluorescence can then be measured, providing a readout of the enzymatic activity within the cell.

Metabolic Pathways

Diacetylfluorescein is involved in specific metabolic pathways within the cell, primarily related to enzymatic activity and fluorescence generation

生物活性

Fluorescein diacetate (FDA) is a non-toxic, membrane-permeable compound used extensively in biological research to assess cell viability and metabolic activity. Upon entering viable cells, FDA is hydrolyzed by non-specific esterases to fluorescein, which emits green fluorescence when excited by light. This property makes FDA a valuable tool in various fields, including microbiology, plant biology, and clinical diagnostics.

The hydrolysis of this compound occurs primarily in metabolically active cells due to the presence of non-specific esterases. This enzymatic activity is crucial for the conversion of FDA into fluorescein, which can then be detected via fluorescence microscopy or flow cytometry. The fluorescence intensity correlates with cell viability, making FDA a reliable indicator for assessing cellular health.

1. Cell Viability Assays

FDA is frequently employed in assays to determine cell viability across different cell types, including bacterial and mammalian cells. Its effectiveness as a viability stain has been demonstrated in various studies, highlighting its role in evaluating the effects of drugs and environmental stresses on cellular health.

- Case Study: Mycobacterium tuberculosis

A study utilized FDA microscopy to assess the metabolic activity of Mycobacterium tuberculosis in sputum samples from patients. The results indicated that lower fluorescence levels correlated with increased infectiousness, suggesting that FDA could serve as a predictive tool for tuberculosis transmission dynamics .

2. Environmental Microbiology

FDA hydrolysis has been applied to measure total enzymatic activity (TEA) in environmental samples. This application is particularly useful for assessing microbial activity in biofilms and other complex ecosystems.

- Research Findings

A study reported that the TEA measured using FDA varied significantly based on the medium and conditions applied during the assay. For instance, varying pH levels and agitation during incubation were shown to affect fluorescein release rates, indicating the importance of optimizing assay conditions for accurate results .

Comparative Studies

The effectiveness of FDA compared to other viability assays has been documented in various studies. The following table summarizes key findings from different research contexts:

Limitations and Considerations

Despite its widespread use, there are limitations associated with FDA assays. Two primary concerns include:

- Non-specific Hydrolysis : FDA can be hydrolyzed by components in culture media even in the absence of live cells, leading to false positives in viability assessments .

- Fluorescence Quenching : Certain assay solutions may quench fluorescence, necessitating careful selection of media and buffers to ensure accurate readings .

科学研究应用

Cellular Viability and Metabolic Activity Assessment

Fluorescein Diacetate Assay

FDA is hydrolyzed by intracellular nonspecific esterases to produce fluorescein, which emits fluorescence when excited. This property allows FDA to serve as an indicator of cell viability, as only live cells with intact membranes can convert FDA to its fluorescent form.

Case Study: Chondrocyte Viability

A study evaluated the effectiveness of FDA in assessing chondrocyte survival following cryopreservation. The results indicated that FDA provided a reliable measure of cell viability post-injury, correlating well with histological assessments of tumor viability after chemotherapy .

| Methodology | Findings |

|---|---|

| FDA vs. Traditional Methods | FDA accurately reflects cell survival post-injury but underestimates chemotherapy effects on reproductive potential. |

Environmental Monitoring

Phytoplankton Metabolic Activity

FDA has been extensively applied to measure metabolic activity in phytoplankton, such as Microcystis aeruginosa. Research demonstrated that esterase activity varied under different stress conditions (e.g., nutrient deficiency), indicating that higher fluorescence intensity does not always correlate with higher metabolic activity .

| Stress Condition | Estimation of Metabolic Activity |

|---|---|

| Nitrogen Deficiency | High esterase activity despite low photosynthesis |

| Low Temperature | Increased esterase activity but decreased photosynthetic activity |

Tuberculosis Infectiousness Assessment

Sputum Microscopy

FDA microscopy has been employed to assess the metabolic activity of Mycobacterium tuberculosis in sputum samples. Lower fluorescence signals indicated higher infectiousness among patients, suggesting that FDA can predict the potential for TB transmission effectively .

| Sputum Result | Predictive Value |

|---|---|

| Low Fluorescence | Greater infectiousness |

| High Fluorescence | Reduced risk of transmission |

Biofilm Activity Measurement

Enzymatic Activity in Biofilms

FDA hydrolysis has been used to evaluate total enzymatic activity in biofilms formed by bacteria such as Bacillus thuringiensis. Studies showed that the hydrolysis rate depended on pH and agitation conditions, providing insights into microbial metabolism in various environments .

| Condition | Biofilm Dry Mass (g) | Fluorescein Concentration (µg/mL) | TEA (µg/g dry mass per h) |

|---|---|---|---|

| Solution | 0.0082–0.0089 | 1.35–2.30 | 157–267 |

| Carrier | 0.0084–0.0086 | 2.02–2.40 | 238–283 |

| With Agitation | 0.0079–0.0086 | 1.36–3.89 | 164–469 |

High-Throughput Screening

Cellular Processes Examination

FDA is increasingly used in high-throughput assays for examining cellular processes in real-time with minimal interference. Its application extends to studying membrane transport processes and assessing the efficacy of drug compounds against multidrug-resistant phenotypes .

属性

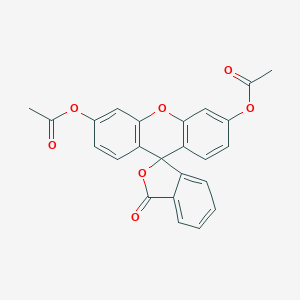

IUPAC Name |

(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O7/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHADEQDQBURGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060490 | |

| Record name | Fluorescein 3′,6′-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-09-8 | |

| Record name | Fluorescein, diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetylfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 596-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorescein 3′,6′-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL39R93PRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。